2-Cyclohexen-1-one
Overview
Description
2-Cyclohexen-1-one is an organic compound with the molecular formula C6H8O. It is a colorless liquid that is often used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and fragrances . The compound is also known by other names such as Cyclohex-2-en-1-one and 1-Cyclohexen-3-one .
Mechanism of Action
Target of Action
2-Cyclohexen-1-one is a versatile electrophile . It is primarily targeted towards organocopper nucleophiles, enol silanes, and phosphoniosilylations . These targets play a crucial role in various addition reactions.
Mode of Action
The compound interacts with its targets through a series of addition reactions. For instance, it undergoes conjugate addition with organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . These interactions result in changes to the molecular structure of the targets, enabling the formation of new compounds.
Biochemical Pathways
It is known to be involved in a range of addition reactions . These reactions can lead to various downstream effects, altering the biochemical landscape within the cell.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it undergoes with its targets. As an electrophile, it can form covalent bonds with nucleophiles, leading to the formation of new compounds . These new compounds can have various effects at the molecular and cellular levels, potentially influencing a range of biological processes.
Biochemical Analysis
Biochemical Properties
2-Cyclohexen-1-one is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations . With strong bases, the positions 4 and 6 (the two CH2-groups of the carbonyl group and the C-C double bond adjacent) are deprotonated .
Cellular Effects
It is known to be toxic if inhaled, fatal in contact with skin, and toxic if swallowed
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known to participate in various chemical reactions. For example, it can undergo nucleophilic conjugate addition with organocopper reagents, Michael reactions with enol silanes, and phosphoniosilylations .
Temporal Effects in Laboratory Settings
It is known that the rate constants of the chemical reactions of this compound with NO3 radicals is (7.25±0.29)×10−15 cm3·molecule−1·s−1 at 298 K and under 1 atm .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one can be synthesized through several methods:
Birch Reduction: This method involves the reduction of phenol using sodium or lithium in liquid ammonia, followed by acid hydrolysis.
Oxidation of Cyclohexene: Cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce this compound.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the alpha position, followed by treatment with a base to yield this compound.
Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts .
Chemical Reactions Analysis
2-Cyclohexen-1-one undergoes various types of chemical reactions:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles such as organocopper reagents to the compound.
Michael Reaction: The compound can participate in Michael reactions with enol silanes.
Robinson Annulation: This reaction involves the formation of a six-membered ring through the reaction of this compound with a diketone.
Common Reagents and Conditions:
Organocopper Reagents: Used in nucleophilic conjugate addition reactions.
Enol Silanes: Employed in Michael reactions.
Diketones: Utilized in Robinson annulation reactions.
Major Products Formed:
Michael Adducts: Formed from Michael reactions.
Annulated Products: Resulting from Robinson annulation.
Scientific Research Applications
2-Cyclohexen-1-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Cyclohexen-1-one can be compared with other similar compounds such as:
Cyclopentenone: A five-membered ring analog with similar reactivity.
Cycloheptenone: A seven-membered ring analog with similar reactivity.
Cyclohexanone: A saturated analog that lacks the double bond present in this compound.
Uniqueness: this compound is unique due to its six-membered ring structure with a conjugated double bond and a carbonyl group, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
cyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFSEYBSWVRWGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024881 | |
Record name | 2-Cyclohexen-1-one | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone | |
Record name | 2-Cyclohexen-1-one | |
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Record name | 2-Cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble, Soluble (in ethanol) | |
Record name | 2-Cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.988-0.998 (20°) | |
Record name | 2-Cyclohexenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2029/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
3.62 [mmHg] | |
Record name | 2-Cyclohexen-1-one | |
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CAS No. |
930-68-7, 25512-62-3 | |
Record name | 2-Cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-68-7 | |
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Record name | 2-Cyclohexen-1-one | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930687 | |
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Record name | Cyclohexenone | |
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Record name | 2-CYCLOHEXEN-1-ONE | |
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Record name | 2-Cyclohexen-1-one | |
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Record name | 2-Cyclohexen-1-one | |
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Record name | Cyclohex-2-enone | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.021 | |
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Record name | 2-CYCLOHEXENONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Cyclohexen-1-one?
A1: this compound is represented by the molecular formula C6H8O and has a molecular weight of 96.13 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers utilize various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR), to characterize this compound. FTIR studies reveal characteristic absorption bands corresponding to the carbonyl group (C=O) and the alkene (C=C) functional groups. []
Q3: How does the stability of this compound vary under different conditions?
A3: this compound exhibits varying stability depending on the surrounding environment. Studies have shown that its stability is influenced by factors like temperature, pH, and the presence of other chemical species. []
Q4: Are there specific applications where the performance of this compound is advantageous under particular conditions?
A4: The performance characteristics of this compound make it suitable for specific applications. For instance, researchers have explored its use in the synthesis of polymers, where its reactivity and structural features contribute to desirable material properties. []
Q5: How does this compound behave in reactions catalyzed by titanium dioxide (TiO2)?
A5: FTIR studies have demonstrated that this compound adsorbs onto the surface of TiO2. Upon heating to 150°C, it undergoes C-H bond cleavage, leading to the formation of surface-bound phenoxy groups. []
Q6: What are the byproducts observed during the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones?
A6: Allylic alcohols are often observed as byproducts in the Vilsmeier reaction of 2-alkyl-2-cyclohexen-1-ones. The formation of these byproducts is attributed to the addition of oxyanions to Vilsmeier intermediates. []
Q7: What role does this compound play in the synthesis of cyclohexadienones?
A7: 2-Cyclohexen-1-ones serve as valuable precursors in the synthesis of cyclohexadienones. The process involves the introduction of a phenylseleno group at the 6-position of the cyclohexenone ring, followed by oxidation with hydrogen peroxide. This strategy offers a reliable route to cyclohexadienones with good yields. []
Q8: How does the ring size of α,β-unsaturated cyclic ketones influence their Baylis-Hillman reactions?
A8: Research suggests that the size of the cyclic ketone significantly impacts the outcome of Baylis-Hillman reactions. While this compound and 2-cyclopenten-1-one participate in the Baylis-Hillman reaction, larger ring systems like 2-cyclohepten-1-one and 2-cycloocten-1-one primarily undergo aldol condensation. []
Q9: Have computational methods been employed to study the Diels-Alder reactions of this compound derivatives?
A9: Semiempirical molecular orbital calculations have been used to investigate the Diels-Alder reactions of 2-hydroxy analogues of this compound dienes with di-t-butyl acetylenedicarboxylate. These calculations provide insights into the transition states and reaction pathways. []
Q10: How do structural modifications on the phenyl ring of this compound derivatives affect their herbicidal activity?
A10: Studies on a series of 2-(1-anilinobutylidene)-5,5-dimethyl-3-hydroxy-2-cyclohexen-1-ones demonstrated that modifications on the phenyl ring, specifically the type and position of substituents, could significantly influence their herbicidal efficacy against submerged paddy weed species. []
Q11: Are there any formulation strategies that have been investigated to improve the stability or bioavailability of this compound derivatives?
A11: While specific formulation strategies for this compound are not explicitly detailed in the provided research, the synthesis of its derivatives often involves incorporating various functional groups. These modifications can potentially improve solubility, stability, and other pharmacokinetic properties. []
Q12: What analytical techniques are employed for the analysis of this compound and its derivatives?
A12: Researchers employ a range of analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of this compound and its derivatives in complex mixtures. [, ]
Q13: How is the vapor-liquid equilibrium data of this compound containing mixtures determined and validated?
A13: Vapor-liquid equilibrium data for mixtures containing this compound, such as cyclohexanone + this compound and cyclohexanol + this compound, are determined experimentally at constant pressure. The thermodynamic consistency of this data is validated using tests like the Wisniak's and area tests. []
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